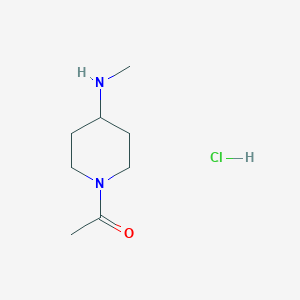

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Overview

Description

“1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 71879-46-4 . It has a molecular weight of 192.69 . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-acetyl-N-methyl-4-piperidinamine hydrochloride . The Inchi Code is 1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm^3 . Its boiling point is 288.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.8±3.0 kJ/mol . The flash point is 128.4±19.8 °C . The index of refraction is 1.469 . The molar refractivity is 48.8±0.3 cm^3 . The polar surface area is 32 Å^2 . The polarizability is 19.3±0.5 10^-24 cm^3 . The surface tension is 32.6±3.0 dyne/cm . The molar volume is 175.2±3.0 cm^3 .Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research by Merugu et al. (2010) focused on the synthesis of derivatives involving 1-(4-(piperidin-1-yl) phenyl) ethanone under microwave irradiation, leading to compounds with notable antibacterial activity. This process highlights the compound's utility in facilitating efficient syntheses of biologically active molecules Merugu, Ramesh, & Sreenivasulu, 2010.

Biginelli Reaction for Novel Dihydropyrimidinone Derivatives

Bhat et al. (2018) utilized a compound structurally related to 1-(4-(Methylamino)piperidin-1-yl)ethanone in a one-pot Biginelli reaction, showcasing its role in the synthesis of dihydropyrimidinone derivatives with potential medicinal applications. This demonstrates the compound's versatility in creating a variety of bioactive molecules Bhat, Al-Omar, Ghabbour, & Naglah, 2018.

Hydroaminomethylation for High Selectivity and Activity

Hamers et al. (2009) investigated the hydroaminomethylation of 1-octene and piperidine, demonstrating the compound's effectiveness in achieving high selectivity and activity in catalytic processes. This research offers insights into its potential for creating complex molecules with high precision Hamers, Kosciusko-Morizet, Müller, & Vogt, 2009.

Synthesis and Characterization of Novel Compounds

Govindhan et al. (2017) synthesized a novel compound involving 1-(4-(Methylamino)piperidin-1-yl)ethanone, which was then characterized for its properties, including thermal stability and cytotoxic studies. This research underscores the compound's utility in developing new materials with potential biomedical applications Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017.

Molecular Interaction Studies

Research on molecular interaction, such as that conducted by Shim et al. (2002), explores the antagonist activities of related piperidine compounds, providing a foundation for understanding how modifications to the piperidine moiety can influence biological activity. This is crucial for the development of pharmaceuticals targeting specific receptors Shim, Welsh, Cartier, Edwards, & Howlett, 2002.

Safety and Hazards

properties

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHSUNFANHIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608831 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71879-46-4 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

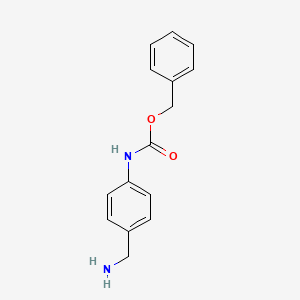

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)